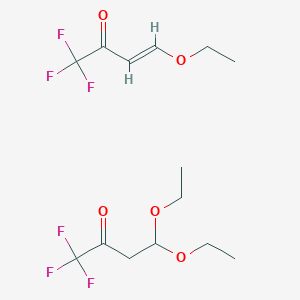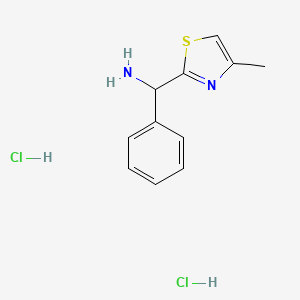
4-Ethoxy-1,1,1-trifluorobut-3-en-2-one-4,4-diethoxy-1,1,1-trifluorobutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Diethoxy-1,1,1-trifluorobutan-2-one and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one are organic compounds that contain fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethoxy-1,1,1-trifluorobutan-2-one typically involves the reaction of ethyl trifluoroacetate with ethyl vinyl ether under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product.
For (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, the synthesis can be achieved by the reaction of ethyl trifluoroacetate with acetaldehyde in the presence of a base. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the enolate intermediate, which then reacts with the ethyl trifluoroacetate to form the desired product.
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
4,4-Diethoxy-1,1,1-trifluorobutan-2-one and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert these compounds into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as ammonia (NH3), thiols (RSH), and amines (RNH2) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines, thiols, or other substituted derivatives.
科学的研究の応用
4,4-Diethoxy-1,1,1-trifluorobutan-2-one and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one have several scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: They are studied for their potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore their potential as therapeutic agents for various diseases.
Industry: These compounds are used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4,4-Diethoxy-1,1,1-trifluorobutan-2-one and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one involves their interaction with specific molecular targets and pathways. These compounds can act as enzyme inhibitors by binding to the active sites of enzymes, thereby blocking their activity. Additionally, they may interact with cellular membranes and proteins, affecting various cellular processes.
類似化合物との比較
Similar Compounds
- 4,4-Dimethoxy-1,1,1-trifluorobutan-2-one
- 4,4-Diethoxy-1,1,1-trifluoropentan-2-one
- 4,4-Diethoxy-1,1,1-trifluorobutan-3-one
Uniqueness
4,4-Diethoxy-1,1,1-trifluorobutan-2-one and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one are unique due to the presence of both ethoxy and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and stability. These properties make them valuable intermediates in the synthesis of various compounds and potential candidates for further research in medicinal chemistry and material science.
特性
IUPAC Name |
4,4-diethoxy-1,1,1-trifluorobutan-2-one;(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3O3.C6H7F3O2/c1-3-13-7(14-4-2)5-6(12)8(9,10)11;1-2-11-4-3-5(10)6(7,8)9/h7H,3-5H2,1-2H3;3-4H,2H2,1H3/b;4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOXBEXJIAZRTI-SCBDLNNBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)C(F)(F)F.CCOC(CC(=O)C(F)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/C(=O)C(F)(F)F.CCOC(CC(=O)C(F)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2859005.png)

![Ethyl 5-(benzo[d][1,3]dioxole-5-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2859009.png)


![2-[Bromo(difluoro)methyl]-4-(trifluoromethyl)-1H-benzimidazole](/img/structure/B2859012.png)


![methyl 2-[(2-methyl-4-quinolyl)thio]acetate](/img/structure/B2859019.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2859021.png)

![N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide](/img/structure/B2859024.png)

